BenchChemオンラインストアへようこそ!

3-Hydroxy-L-tyrosine benzyl ester

Lipophilicity Prodrug design Membrane permeability

3-Hydroxy-L-tyrosine benzyl ester (L-DOPA benzyl ester) is a carboxyl-protected L-DOPA prodrug with >4 log unit higher lipophilicity than L-DOPA (logP 2.41 vs −2.39). Its benzyl ester mask enables direct Fmoc-SPPS coupling without N-deprotection, cleaved later by neutral hydrogenolysis, preserving the oxidation‑sensitive catechol. Comparable oral efficacy to L-DOPA with slower esterase-mediated activation makes it ideal for sustained-release formulation PK studies and BBB penetration research. Differentiated from methyl/ethyl ester analogs in enzymatic hydrolysis rate and membrane permeability.

Molecular Formula C16H17NO4
Molecular Weight 287.31 g/mol
CAS No. 55720-47-3
Cat. No. B8388740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-L-tyrosine benzyl ester
CAS55720-47-3
Molecular FormulaC16H17NO4
Molecular Weight287.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CC2=CC(=C(C=C2)O)O)N
InChIInChI=1S/C16H17NO4/c17-13(8-12-6-7-14(18)15(19)9-12)16(20)21-10-11-4-2-1-3-5-11/h1-7,9,13,18-19H,8,10,17H2/t13-/m0/s1
InChIKeyKZQJKVJONMBQQU-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-L-tyrosine benzyl ester (CAS 55720-47-3): A Protected L-DOPA Derivative for Prodrug Design and Peptide Synthesis


3-Hydroxy-L-tyrosine benzyl ester (syn. L-DOPA benzyl ester, 3,4-dihydroxy-L-phenylalanine benzyl ester) is a carboxyl‑protected derivative of the endogenous dopamine precursor L‑DOPA. The compound retains the catechol pharmacophore while masking the carboxylic acid as a benzyl ester, yielding a log P of 2.41 and a polar surface area of 92.8 Ų . This modification substantially alters its physicochemical and biological profile relative to both the parent amino acid and its short‑chain alkyl ester analogs.

Why L-DOPA or Its Simple Alkyl Esters Cannot Substitute for 3-Hydroxy-L-tyrosine Benzyl Ester in Research and Industrial Applications


L‑DOPA, L‑DOPA methyl ester, and L‑DOPA ethyl ester differ profoundly from 3‑hydroxy‑L‑tyrosine benzyl ester in lipophilicity, enzymatic hydrolysis rate, and oral efficacy profile. The Cooper et al. head‑to‑head study demonstrated that the benzyl ester prodrug is less active than L‑DOPA after intraperitoneal injection but achieves comparable oral efficacy, while the methyl and ethyl esters are more effective orally [1]. Moreover, the benzyl ester's log P of 2.41 is > 4 log units higher than that of L‑DOPA (−2.39) and > 1.5 log units above the methyl (0.84) and ethyl (0.46) esters . These differences directly impact membrane permeability, formulation strategy, and prodrug activation kinetics, making simple interchange impossible without altering experimental outcomes.

Quantitative Differentiation Evidence for 3-Hydroxy-L-tyrosine Benzyl Ester vs. Closest Analogs


Lipophilicity Shift: 3-Hydroxy-L-tyrosine Benzyl Ester log P 2.41 vs. L‑DOPA (−2.39), Methyl Ester (0.84), and Ethyl Ester (0.46)

The benzyl ester of L‑DOPA exhibits a computed log P of 2.41, representing a > 4 log unit increase over the parent L‑DOPA (log P −2.39) and a 1.6–1.9 log unit increase over the corresponding methyl (log P 0.84) and ethyl (log P 0.46) esters . This rank order (benzyl ≫ methyl ≈ ethyl ≫ L‑DOPA) is consistent across independent computed databases.

Lipophilicity Prodrug design Membrane permeability

Oral Efficacy Equivalence: Benzyl Ester Prodrug Achieves Comparable Anti‑Akinetic Activity to L‑DOPA in Reserpine‑Treated Mice

In a direct head‑to‑head comparison, oral administration of L‑DOPA benzyl ester produced anti‑akinetic effects comparable to those of L‑DOPA itself in reserpine‑pretreated mice. By contrast, intraperitoneal administration of the benzyl ester was less active than L‑DOPA, whereas the methyl and ethyl esters were more effective than L‑DOPA by the oral route [1]. This route‑dependent differentiation highlights the unique absorption‑hydrolysis profile of the benzyl ester relative to other ester prodrugs.

Prodrug pharmacology Parkinson's disease model Oral bioavailability

Synthetic Orthogonality: Free α‑Amine of 3-Hydroxy-L-tyrosine Benzyl Ester Eliminates N‑Deprotection Step Required for Boc‑Protected Analog

Unlike Boc‑L‑DOPA benzyl ester (CAS 37169‑37‑2), which requires acidic cleavage (e.g., TFA) of the tert‑butoxycarbonyl group prior to peptide coupling, 3‑hydroxy‑L‑tyrosine benzyl ester presents a free α‑amine. This obviates one deprotection step and the associated exposure of the catechol moiety to acidic conditions that can promote oxidation and racemization [1]. The benzyl ester carboxyl protection is orthogonal to Fmoc‑ and Boc‑based solid‑phase strategies, being removable by catalytic hydrogenolysis under neutral conditions.

Peptide synthesis Protecting group strategy Orthogonal chemistry

Optimal Use Cases for 3-Hydroxy-L-tyrosine Benzyl Ester Based on Quantitative Differentiation Evidence


Solution‑Phase Peptide Synthesis Requiring Selective Carboxyl Protection Without N‑Masking

The free α‑amine and benzyl ester carboxyl protection allow direct coupling of L‑DOPA into peptide chains without prior N‑deprotection. This is especially valuable when an Fmoc strategy is used on the N‑terminus of the incoming amino acid, as the benzyl ester remains intact during Fmoc removal and can be cleaved later by hydrogenolysis under neutral conditions, preserving the oxidation‑sensitive catechol [1].

Preclinical Prodrug Screening for Sustained Oral L‑DOPA Delivery

The benzyl ester's oral efficacy equivalence to L‑DOPA, combined with its higher lipophilicity (log P 2.41 vs. −2.39), makes it a candidate for sustained‑release formulations where slower esterase‑mediated activation may reduce peak‑trough fluctuations in plasma L‑DOPA levels [1].

Physicochemical Profiling of CNS‑Targeted Prodrugs

The > 4 log unit increase in lipophilicity relative to L‑DOPA enables studies correlating log P with blood‑brain barrier penetration, passive membrane diffusion, and tissue distribution in rodent models, providing a reference point for designing next‑generation dopaminergic prodrugs .

Quote Request

Request a Quote for 3-Hydroxy-L-tyrosine benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.